(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
BenchChem offers high-quality (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-19-12-8-10(2)7-11(3)16(12)24-17(19)18-13(21)9-20-14(22)5-6-15(20)23/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMZIOITLHYODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a pyrrolidine moiety and a benzo[d]thiazole derivative , which are significant for its biological interactions. The dioxopyrrolidine ring may enhance reactivity, while the substituted benzo[d]thiazole influences its pharmacological properties. The unique combination of these structural elements could confer distinct biological activities not observed in other similar compounds.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine and benzo[d]thiazole exhibit a range of antimicrobial activities. For instance, compounds related to (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide have shown potential against multidrug-resistant pathogens. A study on ethyl 3-oxo derivatives demonstrated antibacterial and anthelmintic effects, suggesting that similar structures may possess comparable properties .
Cytotoxicity
The compound's cytotoxic potential has been evaluated against various tumor cell lines. For example, derivatives of benzothiazole have been shown to selectively target tumorigenic cells while sparing normal cells. In vitro studies reported IC50 values indicating significant cytotoxicity against specific cancer cell lines . The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Synthesis Methods
Synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves:
- Formation of the Amide Bond : This is crucial for linking the pyrrolidine and benzo[d]thiazole moieties.
- Functional Group Modifications : Various synthetic routes allow for the introduction of substituents that enhance biological activity.
Case Studies
- Antibacterial Activity : A study on similar pyrrolidine derivatives found effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxic Evaluation : In another investigation, compounds with similar structural features demonstrated selective cytotoxicity against MCF-7 breast cancer cells with a significant percentage inhibition compared to standard chemotherapeutics like cisplatin .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Amino group + quinoline ring | Antimalarial |
| Thiazolidinedione derivatives | Thiazole rings | Antidiabetic |
| Pyrrolidine derivatives | Pyrrolidine rings | Neuroprotective |
The table above illustrates how structural variations influence biological activities across related compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing the dioxopyrrolidine structure exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against multi-drug resistant pathogens, highlighting their potential as new antimicrobial agents .
Anticancer Potential
Several studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting that (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide may possess anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of several derivatives similar to (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide reported minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study evaluating cytotoxic effects against MCF-7 and A549 cell lines, derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, suggesting that these compounds could be developed further for cancer treatment .
Q & A
Basic: What are the recommended synthetic routes for preparing (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide?
A common approach involves coupling 2,5-dioxopyrrolidine derivatives with substituted benzothiazole acetamide precursors. For example, a carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane under inert conditions can be employed, followed by purification via recrystallization from methanol/acetone mixtures . Critical parameters include maintaining low temperatures (e.g., 273 K) to suppress side reactions and using triethylamine as a base to neutralize HCl byproducts. Yield optimization may require adjusting stoichiometric ratios of the acid and amine precursors.
Basic: How can the stereochemical configuration (Z/E) of the imine group in this compound be confirmed?
Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential for distinguishing Z/E isomers. For instance, irradiation of the imine proton in the (Z)-isomer would show NOE correlations with adjacent substituents on the benzo[d]thiazole ring. X-ray crystallography provides definitive proof, as seen in analogous acetamide derivatives where the dihedral angle between the thiazole and aryl rings confirms the stereochemistry . Computational methods (DFT) can also predict the most stable conformation .
Intermediate: What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?
Elemental Analysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values.
Spectroscopy :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the dioxopyrrolidinyl moiety, N-H bend at ~3300 cm⁻¹) .
- NMR : ¹H and ¹³C NMR should resolve signals for the ethyl, methyl, and thiazole substituents. For example, the imine proton typically appears as a singlet at δ 8.5–9.0 ppm .
Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. For example:
- Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations to better match experimental reaction rates.
- Dynamic Effects : Use molecular dynamics (MD) simulations to assess flexibility of the dioxopyrrolidinyl ring, which may influence reactivity .
- Experimental Replication : Repeat syntheses under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Advanced: What strategies are recommended for studying this compound’s biological activity in vitro?
Target Identification : Use molecular docking to predict binding affinity with enzymes like proteases or kinases, leveraging structural analogs (e.g., thiazole-containing acetamides with known antimicrobial activity) .
Assay Design :
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Mechanistic Studies : Use fluorescence quenching or SPR to assess DNA/protein binding interactions .
Advanced: How can the compound’s solubility and bioavailability be optimized for in vivo studies?
Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the dioxopyrrolidinyl nitrogen) while monitoring steric effects on bioactivity.
Formulation : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to enhance aqueous solubility .
Prodrug Design : Synthesize ester or carbamate prodrugs that hydrolyze in physiological conditions to release the active compound .
Methodological: What precautions are critical when handling this compound due to its reactive functional groups?
- Moisture Sensitivity : Store under nitrogen or argon, as the dioxopyrrolidinyl group may hydrolyze in humid conditions.
- Light Sensitivity : Protect from UV exposure to prevent imine isomerization or thiazole ring degradation.
- Toxicity : Use fume hoods and PPE (gloves, goggles) during synthesis, as similar acetamides exhibit moderate toxicity in cellular assays .
Methodological: How can researchers validate the compound’s stability under varying pH conditions?
Forced Degradation Studies :
- Acidic: Incubate in 0.1 M HCl (pH 1–2) at 37°C for 24 hours.
- Basic: Treat with 0.1 M NaOH (pH 12–13) under the same conditions.
- Neutral: Monitor stability in PBS (pH 7.4) .
Analytical Monitoring : Use HPLC-PDA to track degradation products and UPLC-MS/MS for structural elucidation of byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
